5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
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Overview
Description
5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine is a heterocyclic compound that features a furan ring, a methyl-substituted phenyl group, and a pyrazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine typically involves the reaction of a furan derivative with a hydrazine derivative under acidic or basic conditions. One common method involves the condensation of 2-furylhydrazine with 4-methylbenzaldehyde, followed by cyclization to form the pyrazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazoline ring can be reduced to form pyrazolidines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Pyrazolidines and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-imine: Lacks the methyl group on the phenyl ring.
5-(furan-2-yl)-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazol-3-imine: Contains a chlorine substituent instead of a methyl group.
5-(furan-2-yl)-2-(4-nitrophenyl)-2,3-dihydro-1H-pyrazol-3-imine: Contains a nitro group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in 5-(furan-2-yl)-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
5-(furan-2-yl)-2-(4-methylphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-4-6-11(7-5-10)17-14(15)9-12(16-17)13-3-2-8-18-13/h2-9H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMMLMYRCOEFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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